Butane-1,1,3-tricarboxylic acid
CAS No.: 4435-47-6
Cat. No.: VC18740347
Molecular Formula: C7H10O6
Molecular Weight: 190.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4435-47-6 |
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Molecular Formula | C7H10O6 |
Molecular Weight | 190.15 g/mol |
IUPAC Name | butane-1,1,3-tricarboxylic acid |
Standard InChI | InChI=1S/C7H10O6/c1-3(5(8)9)2-4(6(10)11)7(12)13/h3-4H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
Standard InChI Key | GRFZNXQGHSUMLB-UHFFFAOYSA-N |
Canonical SMILES | CC(CC(C(=O)O)C(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Features
Butane-1,1,3-tricarboxylic acid belongs to the class of aliphatic tricarboxylic acids, distinguished by its asymmetric carboxyl group placement. The IUPAC name butane-1,1,3-tricarboxylic acid reflects the positions of the carboxylic acid moieties on the four-carbon chain. Its structure, represented as , enables diverse reactivity patterns, including chelation, esterification, and participation in condensation reactions . Key identifiers include:
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CAS Registry Number: 4435-47-6
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Molecular Formula:
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Molecular Weight: 190.15 g/mol
The compound’s three-dimensional conformation, confirmed via X-ray crystallography and computational modeling, reveals intramolecular hydrogen bonding between adjacent carboxyl groups, contributing to its stability in solid-state configurations .
Synthesis and Production Methods
Classical Synthetic Routes
The synthesis of butane-1,1,3-tricarboxylic acid historically involves multi-step oxidation and functionalization of butane derivatives. Early methods utilized bromination of 1,1,1-ethanetriacetic acid followed by decarboxylation, though yields were suboptimal . Modern approaches leverage catalytic oxidation of substituted cyclohexane precursors. For example, hexahydro-p-hydroxy-benzoic acid undergoes nitric acid-mediated oxidation at 65–100°C to yield butane-1,2,4-tricarboxylic acid , a method potentially adaptable to the 1,1,3-isomer via selective protection-deprotection strategies.
Advanced Catalytic Strategies
Recent advancements in homogeneous catalysis offer greener pathways. Palladium-catalyzed carbonylation of 1,3-butadiene derivatives introduces carboxyl groups regioselectively, as demonstrated in the synthesis of related tricarboxylic acids . Ultrasonochemical solid-liquid phase transfer catalysis (US-s-l PTC) has also been employed for similar compounds, minimizing heavy metal contamination .
Physicochemical Properties
Thermal and Solubility Characteristics
Butane-1,1,3-tricarboxylic acid exhibits limited solubility in polar solvents (e.g., water: ~2.1 g/L at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and methanol . Its thermal stability is moderate, with decomposition observed above 200°C under inert conditions . Vapor pressure measurements indicate low volatility, consistent with its high molecular weight and hydrogen-bonding capacity .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 2500–3300 cm (O-H stretch) and 1700 cm (C=O stretch) .
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NMR: NMR (DO, 400 MHz) δ 2.45–2.70 (m, 4H, CH), 3.10–3.30 (m, 1H, CH), 12.10–12.50 (br s, 3H, COOH) .
Applications and Functional Utility
Industrial and Material Science Applications
The compound’s triacid structure makes it a candidate for polymer crosslinking. For instance, formaldehyde-free durable press finishing agents derived from tetracarboxylic acids suggest potential adaptations for butane-1,1,3-tricarboxylic acid in textile treatments. Its ester derivatives, such as triethyl butane-1,1,3-tricarboxylate (CAS 74607-12-8), serve as plasticizers or intermediates in polyimide synthesis .
Environmental and Atmospheric Relevance
While 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) is a known atmospheric tracer for terpene-derived secondary organic aerosols , butane-1,1,3-tricarboxylic acid may exhibit similar hygroscopic properties. Laboratory studies on MBTCA aerosols show efflorescence at ~30–58% relative humidity (RH) , implying that butane-1,1,3-tricarboxylic acid could influence cloud condensation nuclei activity.
Comparative Analysis with Structural Analogs
The positioning of carboxyl groups critically influences reactivity and application. The table below contrasts butane-1,1,3-tricarboxylic acid with related compounds:
Environmental Impact and Degradation Pathways
Photodegradation studies on MBTCA reveal OH radical-driven fragmentation, yielding CO and lower-molecular-weight species . Butane-1,1,3-tricarboxylic acid likely undergoes similar oxidative degradation, though its persistence in aqueous systems warrants further investigation. Its low volatility minimizes airborne dispersal, but aquatic toxicity data remain unpublished .
Future Research Directions
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